An In-Depth Technical Guide to the Physical Properties of (R)-2-Aminobutanamide Hydrochloride
An In-Depth Technical Guide to the Physical Properties of (R)-2-Aminobutanamide Hydrochloride
Introduction
(R)-2-Aminobutanamide hydrochloride, a chiral amine compound, serves as a critical intermediate in the synthesis of various pharmaceutical agents.[1] Its stereospecific configuration is paramount, as enantiomers often exhibit significant differences in pharmacological activity and toxicological profiles. This guide provides a comprehensive overview of the core physical properties of (R)-2-Aminobutanamide hydrochloride, offering researchers, scientists, and drug development professionals a technical resource grounded in empirical data and established analytical methodologies. Understanding these fundamental characteristics is essential for process development, formulation, quality control, and regulatory compliance.
Core Physicochemical Characteristics
The physical properties of (R)-2-Aminobutanamide hydrochloride are pivotal for its handling, storage, and application in synthetic chemistry. These characteristics have been determined through various analytical techniques and are summarized below.
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [1][2] |
| Molecular Formula | C₄H₁₁ClN₂O | [2][3] |
| Molecular Weight | 138.60 g/mol | [2][4] |
| Melting Point | 258-262 °C | [5] |
| Solubility | Soluble in water; Sparingly soluble in DMSO; Slightly soluble in Methanol | [5][1] |
| Optical Rotation | Expected to be levorotatory (-) | |
| Storage Conditions | Room temperature, under inert atmosphere | [5] |
| Stability | Hygroscopic; Incompatible with strong oxidizing agents | [5] |
Experimental Methodologies and Insights
A robust understanding of a compound's physical properties is built upon reliable and reproducible experimental methods. The following sections detail the protocols for determining the key parameters of (R)-2-Aminobutanamide hydrochloride, emphasizing the causality behind procedural steps to ensure data integrity.
Determination of Melting Point
The melting point is a crucial indicator of purity for a crystalline solid. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed range suggests the presence of impurities.[6]
Protocol: Capillary Melting Point Determination
This method, compliant with pharmacopeial standards, utilizes a heated metal block apparatus for precise temperature control.[7]
-
Sample Preparation:
-
Ensure the (R)-2-Aminobutanamide hydrochloride sample is a fine, homogenous powder. If necessary, gently grind coarse crystals using a mortar and pestle.[7]
-
Tap the open end of a glass capillary tube into the powdered sample until a small amount of material enters the tube.[6]
-
Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be approximately 1-2 mm for optimal heat transfer.[6]
-
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.[8]
-
For an unknown sample, perform a rapid preliminary determination by heating at a rate of 10-20 °C/min to find an approximate melting range.[7]
-
Allow the apparatus to cool at least 20 °C below the approximate melting point.[8]
-
Prepare a new capillary and begin heating at a slow, controlled rate, approximately 1-2 °C per minute, once the temperature is within 20 °C of the expected melting point.[8] This slow ramp rate is critical to ensure the system remains in thermal equilibrium, providing an accurate reading.[8]
-
Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last crystal melts completely (T2). The melting range is reported as T1 - T2.[8]
-
-
Trustworthiness: The protocol's self-validating nature comes from the consistency of the melting range over multiple measurements with fresh samples. For a high-purity substance, this range should be narrow (0.5-2.0 °C) and reproducible.[6]
Assessment of Solubility
Solubility data is fundamental for designing synthetic reactions, purification processes, and, critically, for pharmaceutical formulation development. The "shake-flask" method is the gold standard for determining equilibrium solubility.[9][10]
Protocol: Shake-Flask Equilibrium Solubility Determination
-
Preparation: To a series of vials, add a precisely weighed excess of (R)-2-Aminobutanamide hydrochloride to a known volume of the desired solvent (e.g., water, DMSO, methanol). The presence of undissolved solid is essential to ensure saturation is reached.[4][10]
-
Equilibration: Seal the vials and place them in a mechanical agitator or orbital shaker capable of maintaining a constant temperature (e.g., 25 °C or 37 °C).[10] Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[4]
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Separate the saturated supernatant from the undissolved solid via centrifugation or filtration using a chemically inert syringe filter (e.g., PTFE).[10] This step must be performed carefully to avoid disturbing the equilibrium.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]
-
Verification of Equilibrium: To ensure true equilibrium was achieved, the concentration of the solute should be measured at multiple time points (e.g., 24, 48, 72 hours) until sequential measurements are consistent (e.g., <10% deviation).[10]
Measurement of Specific Optical Rotation
Optical rotation is the defining physical property of a chiral molecule and is a critical parameter for confirming the stereochemical identity and purity of (R)-2-Aminobutanamide hydrochloride.[11] The measurement is governed by standards such as the United States Pharmacopeia (USP) General Chapter <781>.[12]
Protocol: Polarimetric Measurement
-
Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, often using a certified quartz plate or a calibrated sucrose solution.[5][14]
-
Solution Preparation:
-
Accurately weigh a specific amount of (R)-2-Aminobutanamide hydrochloride.
-
Dissolve it in a specified solvent (e.g., water) in a volumetric flask to a precise concentration (c), typically expressed in g/100 mL.[14]
-
Ensure the solution is clear and free of undissolved particles. The measurement should be performed promptly, typically within 30 minutes of preparation, to avoid potential racemization.[12]
-
-
Measurement Procedure:
-
Rinse the polarimeter cell (of a known path length, l, in decimeters) with the solvent and take a blank reading.
-
Fill the cell with the prepared sample solution, ensuring no air bubbles are present in the light path.
-
Place the cell in the polarimeter and record the observed rotation (α) at a specified temperature (t) and wavelength (λ), typically the sodium D-line (589 nm).[12]
-
-
Calculation of Specific Rotation: The specific rotation, [α]tλ, is calculated using the formula: [α]tλ = (100 × α) / (l × c)[14]
Caption: Workflow for Determining Specific Optical Rotation.
Crystal Structure Analysis
The crystalline form of a pharmaceutical intermediate can influence its stability, solubility, and handling properties. Recent research has elucidated the crystal structure of (R)-2-aminobutanamide hydrochloride.
-
Findings: The compound crystallizes in an orthorhombic system with the space group P2₁2₁2₁.[15] The precise determination of its crystal lattice parameters provides an unambiguous method for solid-state characterization and can be used to identify different polymorphic forms.
-
Methodology: Single-crystal X-ray diffraction is the definitive technique used for this analysis. It involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern to determine the arrangement of atoms within the crystal lattice.[3][15] This authoritative data serves as a benchmark for quality control using techniques like X-Ray Powder Diffraction (XRPD).
Conclusion
The physical properties of (R)-2-Aminobutanamide hydrochloride presented in this guide—including its melting point, solubility profile, optical activity, and crystal structure—form a foundational dataset for its effective use in research and development. The detailed protocols provided are designed to be self-validating, ensuring that researchers can confidently reproduce these critical measurements. Adherence to these rigorous analytical practices is essential for guaranteeing the quality, purity, and desired stereochemistry of this important pharmaceutical building block.
References
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Wang, F., Luan, L., Wang, Y., Hu, X., Zhang, C., & Liu, Y. (2025). The crystal structure of (R)-2-aminobutanamide hydrochloride, C4H11ClN2O. Zeitschrift für Kristallographie - New Crystal Structures, 240, 433-434. [Link]
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United States Pharmacopeia. (2024). General Chapter, <781> Optical Rotation. USP-NF. [Link]
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USP. (n.d.). General Chapters: <781> OPTICAL ROTATION. Uspbpep.com. Retrieved from [Link]
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PubChem. (n.d.). 2-Aminobutanamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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KM Pharma Solution Private Limited. (n.d.). MSDS - (R)-2-Aminobutanamide Hydrochloride. Retrieved from [Link]
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Pharmaffiliates. (n.d.). (R)-2-Aminobutyramide Hydrochloride. Retrieved from [Link]
- Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs– consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178.
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University of Massachusetts. (2009). Using Melting Point to Determine Purity of Crystalline Solids. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]
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Luan, L., Hu, X., Zhang, C., & Wang, F. (2025). The crystal structure of 2-aminobutanamide hydrochloride, C4H11ClN2O. ResearchGate. [Link]
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Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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METTLER TOLEDO. (n.d.). Melting Point Determination. Retrieved from [Link]
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Watson International Ltd. (n.d.). (S)-2-Aminobutyramide hydrochloride CAS 7682-20-4. Retrieved from [Link]
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PubChem. (n.d.). (2S)-2-Aminobutanamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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